Lipophilicity Advantage: LogP 2.44 Achieves ~8.7-Fold Greater Octanol Preference Than Ferulic Acid
The computed octanol-water partition coefficient (LogP) of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid is 2.44, compared with experimentally determined LogP values of approximately 1.50 for ferulic acid and 1.15 for caffeic acid . This represents a ΔLogP of +0.94 versus ferulic acid, corresponding to an estimated 8.7-fold increase in octanol-phase partitioning. Studies on halogenated hydroxycinnamic acid derivatives by Gaspar et al. (2009) established that the introduction of a halogen atom (bromine) ortho to the phenolic hydroxyl group on the cinnamic scaffold significantly increases lipophilicity without compromising intrinsic antioxidant activity, providing class-level validation for this substitution strategy [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.44 (computed) |
| Comparator Or Baseline | Ferulic acid: LogP = 1.50 (experimental); Caffeic acid: LogP = 1.15 (experimental) |
| Quantified Difference | ΔLogP = +0.94 vs. ferulic acid (~8.7× greater lipophilicity); ΔLogP = +1.29 vs. caffeic acid (~19.5× greater lipophilicity) |
| Conditions | Computed LogP from molecular structure (chemsrc); comparator values from published experimental measurements and database entries |
Why This Matters
Higher lipophilicity predicts improved membrane permeability and partitioning into lipid-rich environments, which is critical for applications requiring intracellular target engagement, blood-brain barrier penetration, or formulation into lipophilic matrices such as cosmetic emulsions and lipid-based drug delivery systems.
- [1] Gaspar A, Garrido EM, Esteves M, Quezada E, Milhazes N, Garrido J, Borges F. New insights into the antioxidant activity of hydroxycinnamic acids: Synthesis and physicochemical characterization of novel halogenated derivatives. Eur J Med Chem. 2009;44(5):2092-2099. PMID: 19058883. View Source
